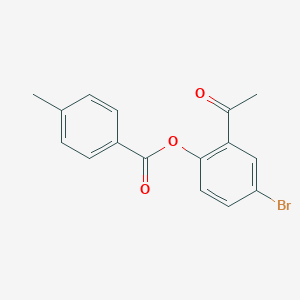

(2-Acetyl-4-bromophenyl) 4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Acetyl-4-bromophenyl) 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group at the second position and a bromine atom at the fourth position on the phenyl ring, which is esterified with 4-methylbenzoic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetyl-4-bromophenyl) 4-methylbenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methylbenzoic acid with (2-acetyl-4-bromophenyl) methanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like aluminum chloride (AlCl3) may be employed to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

Oxidation: Formation of 4-methylbenzoic acid derivatives.

Reduction: Formation of (2-acetylphenyl) 4-methylbenzoate.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Acetyl-4-bromophenyl) 4-methylbenzoate has shown potential as a pharmaceutical intermediate. Its derivatives are being explored for their biological activities, particularly in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Studies have shown that similar brominated compounds possess significant activity against various microbial strains, which could be beneficial in addressing antibiotic resistance .

Table 2: Antimicrobial Activity of Brominated Compounds

| Compound Name | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | E. coli | 15 | |

| Compound D | S. aureus | 20 |

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution and condensation reactions, making it valuable in creating new compounds for various applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited comparable efficacy to established chemotherapeutics like etoposide, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial potential of brominated derivatives related to this compound. The findings highlighted significant activity against resistant strains of bacteria, reinforcing the need for further exploration in drug formulation .

Mecanismo De Acción

The mechanism of action of (2-Acetyl-4-bromophenyl) 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active components that exert their effects through various biochemical pathways.

Comparación Con Compuestos Similares

- (2-Acetylphenyl) 4-methylbenzoate

- (2-Bromo-4-acetylphenyl) benzoate

- (4-Bromo-2-acetylphenyl) 4-methylbenzoate

Comparison: Compared to (2-Acetyl-4-bromophenyl) 4-methylbenzoate, these similar compounds may exhibit different reactivity and biological activity due to variations in the position of substituents on the phenyl ring. The presence of the bromine atom and acetyl group in specific positions can significantly influence the compound’s chemical properties and interactions with molecular targets. This uniqueness makes this compound a valuable compound for research and industrial applications.

Actividad Biológica

(2-Acetyl-4-bromophenyl) 4-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines an acetyl group with a bromophenyl moiety and a methylbenzoate group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C16H15BrO3. Its structural components include:

- Acetyl Group : Enhances lipophilicity and potential biological interactions.

- Bromophenyl Ring : May contribute to antimicrobial and anticancer activities due to the presence of bromine, which can enhance reactivity.

- Methylbenzoate Moiety : Offers potential for interactions with various biomolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially modulating various biochemical pathways. The presence of the acetyl group may facilitate interactions with enzymes or receptors, while the bromine atom could enhance the compound's reactivity and selectivity towards biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. The bromophenyl component is hypothesized to play a critical role in enhancing cytotoxicity against tumor cells.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is essential for preventing cellular damage and may contribute to its overall therapeutic efficacy.

Research Findings and Case Studies

Propiedades

IUPAC Name |

(2-acetyl-4-bromophenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIMHIOYMNXTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357350 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88952-08-3 |

Source

|

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.